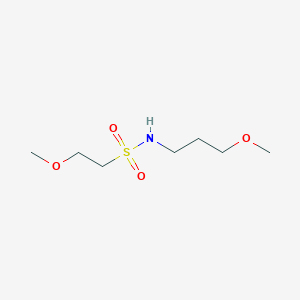
2-Methoxy-N-(3-methoxypropyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(3-methoxypropyl)ethanesulfonamide is a chemical compound with the CAS Number: 1216553-22-8 . It has a molecular weight of 211.28 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17NO4S/c1-11-5-3-4-8-13(9,10)7-6-12-2/h8H,3-7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives, including benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a treatment method for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives make them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Ether Cleavage in Organic Synthesis
Boovanahalli, Kim, and Chi (2004) describe the use of ionic liquid halide nucleophilicity for ether cleavage. This method is significant for the regeneration of phenols from ethers, where compounds like 2-methoxynaphthalene are used as model compounds. This technique represents a green chemical method for ether cleavage in organic synthesis (Boovanahalli, Kim, & Chi, 2004).
Nitric Oxide Release Studies
Huang and Knaus (2011) synthesized a novel type of O2-(protected) diazeniumdiolate using a key thioacetate oxidation reaction. Their study on nitric oxide release demonstrated that these compounds, including O2-(N-methoxy-2-ethanesulfonylamido) diazeniumdiolates, release NO via a β-elimination cleavage reaction. This research provides insights into potential medical applications, particularly in treatments requiring controlled nitric oxide release (Huang & Knaus, 2011).
Antibacterial Agents
Abbasi et al. (2019) synthesized a series of benzenesulfonamides with potential antibacterial properties. These compounds, derived from N-sulfonation, showed biofilm inhibitory action against Escherichia coli. This study indicates the potential of such compounds, including N-(4-methoxyphenethyl)benzenesulfonamide derivatives, as therapeutic agents with antibacterial properties (Abbasi et al., 2019).
Heavy Metal Sensors
Sheikh et al. (2016) explored the use of bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2-methoxybenzenesulfonamide), as heavy metal sensors. Their study suggests the potential application of these compounds in developing sensitive and selective sensors for detecting heavy metals, such as cobalt ions, in environmental and healthcare fields (Sheikh et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-N-(3-methoxypropyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-11-5-3-4-8-13(9,10)7-6-12-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWUYZKXVHUOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216553-22-8 |
Source


|
| Record name | 2-methoxy-N-(3-methoxypropyl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819134.png)


![(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2819137.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)
